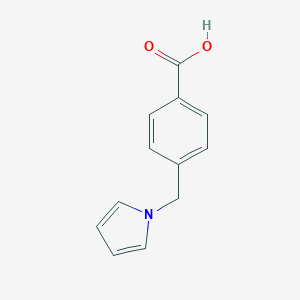
4-(1H-pyrrol-1-ylmethyl)benzoic acid
描述
4-(1H-pyrrol-1-ylmethyl)benzoic acid is a heterocyclic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is characterized by the presence of a pyrrole ring attached to a benzoic acid moiety through a methylene bridge. This compound is used as a building block in organic synthesis and has various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-pyrrol-1-ylmethyl)benzoic acid involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product[2][2]. The reaction conditions typically involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(1H-pyrrol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
4-(1H-pyrrol-1-ylmethyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving heterocyclic compounds.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
作用机制
The mechanism of action of 4-(1H-pyrrol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring and benzoic acid moiety can interact with enzymes, receptors, and other biomolecules, influencing various biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(1H-pyrazol-1-ylmethyl)benzoic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-(1H-imidazol-1-ylmethyl)benzoic acid: Contains an imidazole ring in place of the pyrrole ring.
4-(1H-thiazol-1-ylmethyl)benzoic acid: Features a thiazole ring instead of a pyrrole ring.
Uniqueness
4-(1H-pyrrol-1-ylmethyl)benzoic acid is unique due to the presence of the pyrrole ring, which imparts specific chemical and biological properties. The methylene bridge connecting the pyrrole ring to the benzoic acid moiety also contributes to its distinct reactivity and interactions compared to similar compounds.
属性
IUPAC Name |
4-(pyrrol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJRENXLDBXRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359295 | |
| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137025-10-6 | |
| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the polymeric film synthesized from 4-(1H-pyrrol-1-ylmethyl)benzoic acid interact with ions? What influences its ion-binding capacity?
A1: The research by Guerrier et al. [] demonstrates that this compound can be electrochemically polymerized into a thin film on an electrode surface. This film exhibits cation-exchange properties due to the presence of carboxyl groups within its structure. These carboxyl groups can deprotonate, creating negatively charged sites within the film. These sites then attract and bind positively charged ions (cations) from the surrounding solution, effectively acting as an ion exchanger.
Q2: What evidence supports the successful incorporation of metal ions into the poly[this compound] film?
A2: The researchers successfully incorporated various metal-containing cations into the pre-formed polymer film. These included hexaamineruthenium, tris(1,10-phenanthroline)iron, and a positively charged porphyrin derivative. [] The successful incorporation of these cations into the film provides strong evidence for the cation-exchange capabilities of the poly[this compound] material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


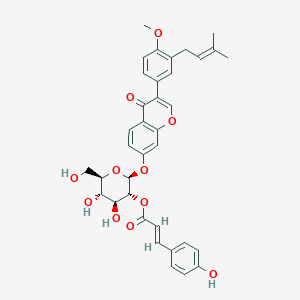
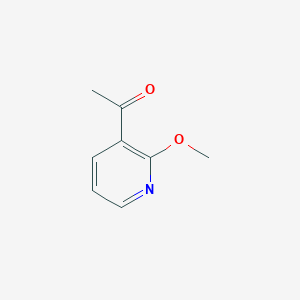
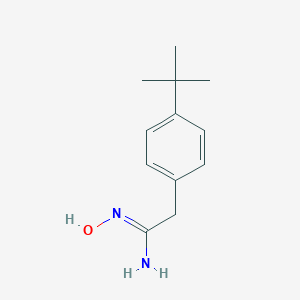
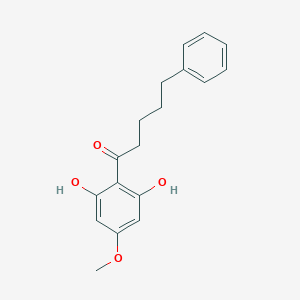
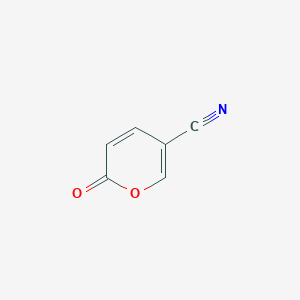
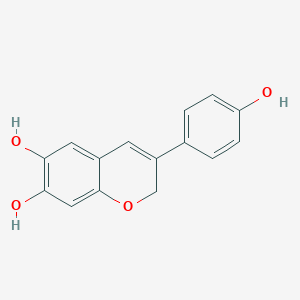
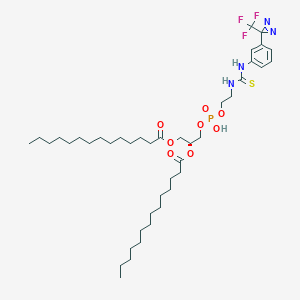
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)
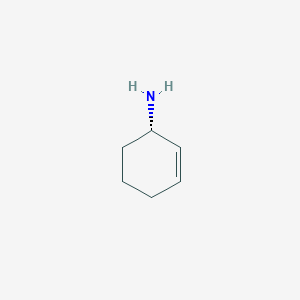
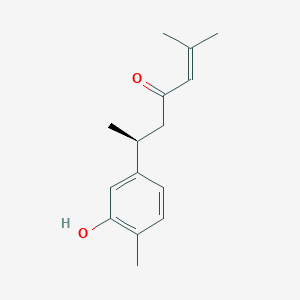

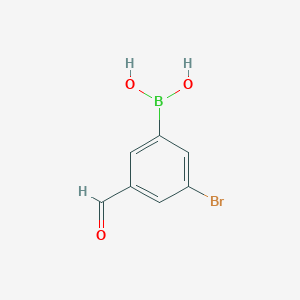
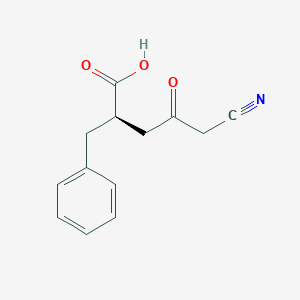
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-](/img/structure/B136737.png)
